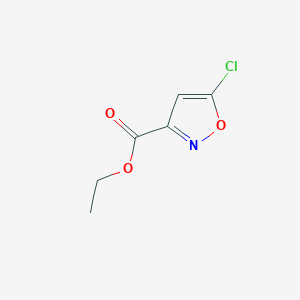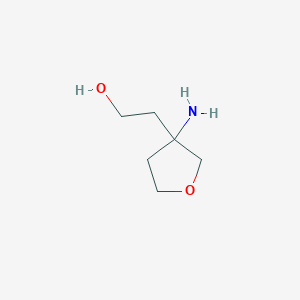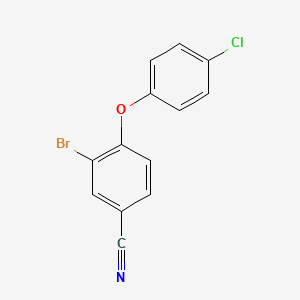
5-クロロイソキサゾール-3-カルボン酸エチル
概要
説明
Ethyl 5-chloroisoxazole-3-carboxylate is a chemical compound with the molecular formula C6H6ClNO3 and a molecular weight of 175.57 g/mol . It is an isoxazole derivative, characterized by the presence of a chloro group at the 5-position and an ethyl ester group at the 3-position of the isoxazole ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
科学的研究の応用
Ethyl 5-chloroisoxazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
作用機序
Target of Action
Isoxazole derivatives are known to bind to various biological targets based on their chemical diversity .
Mode of Action
Isoxazole derivatives are typically synthesized through a (3 + 2) cycloaddition reaction . In this reaction, a 1,3-dipole and a dipolarophile are required . The compound’s interaction with its targets would likely involve similar chemical reactions, leading to changes in the target’s function.
Biochemical Pathways
Isoxazole derivatives are known to have significant biological interests , suggesting that they may affect a variety of biochemical pathways.
Pharmacokinetics
Its molecular weight is 17557 , which is within the range typically favorable for oral bioavailability in drug design.
Result of Action
Given the biological significance of isoxazole derivatives , it is likely that the compound could have a variety of effects at the molecular and cellular level.
Action Environment
The compound is recommended to be stored sealed in dry conditions at 2-8°c , suggesting that moisture and temperature could affect its stability.
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 5-chloroisoxazole-3-carboxylate can be synthesized through a [2+3] cycloaddition reaction of nitrile oxides with olefins . The reaction typically involves the use of ethyl-2-chloro-2-(hydroxyimino)acetate as the dipolarophile. The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the cycloaddition process.
Industrial Production Methods
In industrial settings, the production of ethyl 5-chloroisoxazole-3-carboxylate may involve large-scale cycloaddition reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is then purified through techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Ethyl 5-chloroisoxazole-3-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro group at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are commonly employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products Formed
Substitution Reactions: Products with different substituents at the 5-position.
Hydrolysis: 5-chloroisoxazole-3-carboxylic acid.
Reduction: Reduced derivatives of the isoxazole ring.
類似化合物との比較
Ethyl 5-chloroisoxazole-3-carboxylate can be compared with other isoxazole derivatives, such as:
- Ethyl 5-bromo-3-isoxazolecarboxylate
- Ethyl 5-fluoro-3-isoxazolecarboxylate
- Ethyl 5-methyl-3-isoxazolecarboxylate
These compounds share similar structural features but differ in their substituents at the 5-position. The presence of different halogens or alkyl groups can significantly influence their chemical reactivity and biological activities .
特性
IUPAC Name |
ethyl 5-chloro-1,2-oxazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3/c1-2-10-6(9)4-3-5(7)11-8-4/h3H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXEVNGXFHGZHPC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NOC(=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
343566-56-3 | |
| Record name | ethyl 5-chloro-1,2-oxazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[1-(Cyanomethyl)cyclopropyl]methanesulfonyl chloride](/img/structure/B1375276.png)


![1-[(4-Bromo-2-fluorophenyl)methyl]azetidin-3-amine](/img/structure/B1375279.png)

![1-[4-(1-Aminoethyl)phenyl]piperidin-2-one](/img/structure/B1375284.png)


![4-Amino-8-phenylpyrazolo[5,1-c][1,2,4]triazine-3-carbothioamide](/img/structure/B1375290.png)
![7-Chloro-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B1375292.png)

